molecular formula C11H12N2O3 B029612 5-Hydroxytryptophan CAS No. 56-69-9

5-Hydroxytryptophan

Cat. No.: B029612
CAS No.: 56-69-9
M. Wt: 220.22 g/mol
InChI Key: LDCYZAJDBXYCGN-UHFFFAOYSA-N
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Description

5-Hydroxytryptophan is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is found in the seeds of the African plant Griffonia simplicifolia. This compound plays a crucial role in the regulation of mood, sleep, and appetite by increasing serotonin levels in the brain .

Mechanism of Action

Target of Action

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-HTP is the serotonergic system in the brain . It serves as a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, sleep, and appetite .

Mode of Action

5-HTP works by increasing the production of serotonin in the brain . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic amino acid decarboxylase .

Biochemical Pathways

The serotonin pathway is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is the rate-limiting step in serotonin synthesis . 5-HTP is then rapidly decarboxylated to become serotonin . Studies show that only a minor fraction of tryptophan is utilized for serotonin synthesis whereas a larger fraction of the tryptophan pool enters the kynurenic pathway .

Pharmacokinetics

The pharmacokinetics of 5-HTP is characterized by rapid absorption and elimination . This rapid absorption can cause a rapid onset of adverse events, and the rapid elimination can cause fluctuating exposure . Slow-release delivery of 5-htp can enhance its pharmacological properties by maintaining plasma 5-htp levels within the range enhancing brain serotonin function .

Result of Action

The increase in serotonin levels in the brain due to 5-HTP supplementation can have several effects. It may help to alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . Clinical pilot trials suggest that 5-HTP can augment the antidepressant efficacy of serotonin reuptake inhibitors .

Action Environment

The action of 5-HTP can be influenced by various environmental factors. For example, gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . This process is inhibited upon pH reduction .

Biochemical Analysis

Biochemical Properties

5-Hydroxytryptophan is involved in various biochemical reactions. It is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . It interacts with enzymes such as tryptophan hydroxylase (TPH), which is a rate-limiting step in the synthesis of serotonin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing serotonin levels in the brain, which may help to alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to serotonin. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase . It exerts its effects at the molecular level by increasing serotonin levels, which can bind to serotonin receptors and influence various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is well-absorbed from an oral dose, with about 70 percent ending up in the bloodstream . Over time, it can influence serotonin synthesis and have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Studies have shown that elevated dietary this compound has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis. It is first hydroxylated to this compound by tryptophan hydroxylase, which is then decarboxylated by aromatic L-amino acid decarboxylase to form serotonin . This pathway involves interactions with enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can cross the blood-brain barrier, making it more effective at increasing serotonin levels in the brain compared to tryptophan alone . It is also absorbed into blood, enterochromaffin cells, platelets and intestinal mucosal epithelial cells facilitated by serotonin transporter .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it is converted to serotonin . It can also be found in the chloroplast after being converted to 5-methoxytryptamine by ASMT (or together with COMT) and then acetylated by SNAT to produce melatonin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxytryptophan can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

5-Hydroxytryptophan undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
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InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LDCYZAJDBXYCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859863
Record name (+/-)-5-Hydroxytryptophan
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C
Record name 5-HYDROXYTRYPTOPHAN
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Mechanism of Action

The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect., The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ...
Record name 5-HYDROXYTRYPTOPHAN
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Color/Form

Minute rods or needles from ethanol

CAS No.

56-69-9, 114-03-4
Record name (±)-5-Hydroxytryptophan
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Record name Tryptophan, 5-hydroxy-
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Record name 5-hydroxy-DL-tryptophan
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Record name 5-HYDROXYTRYPTOPHAN, DL-
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Melting Point

298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/
Record name 5-HYDROXYTRYPTOPHAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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